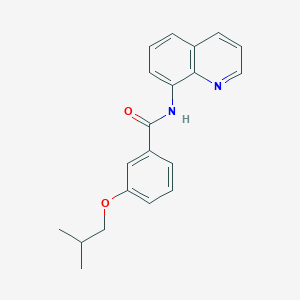
4-(2-Cyclohexylacetyl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Cyclohexylacetyl)piperazin-2-one, also known as CX1739, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to exhibit a wide range of pharmacological activities. In
Mechanism of Action
The exact mechanism of action of 4-(2-Cyclohexylacetyl)piperazin-2-one is not fully understood, but it is thought to act by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It may also exert its effects through the regulation of inflammatory mediators, such as cytokines and chemokines.
Biochemical and physiological effects:
Studies have shown that 4-(2-Cyclohexylacetyl)piperazin-2-one can produce a range of biochemical and physiological effects, including the reduction of pain and inflammation, the modulation of anxiety-related behaviors, and the improvement of cognitive function. It has also been shown to have a favorable safety profile in animal studies, with no significant adverse effects observed at therapeutic doses.
Advantages and Limitations for Lab Experiments
4-(2-Cyclohexylacetyl)piperazin-2-one has several advantages for use in lab experiments, including its high purity and stability, as well as its well-characterized pharmacological profile. However, there are also some limitations to its use, including the need for specialized equipment and expertise to synthesize and handle the compound, as well as the limited availability and high cost of the compound.
Future Directions
There are several potential future directions for research on 4-(2-Cyclohexylacetyl)piperazin-2-one, including the exploration of its potential use in the treatment of other inflammatory and pain-related conditions, as well as its potential as a therapeutic agent for neurological and psychiatric disorders such as depression and schizophrenia. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to optimize its pharmacokinetic and pharmacodynamic properties.
Conclusion:
In conclusion, 4-(2-Cyclohexylacetyl)piperazin-2-one is a promising compound with a range of potential therapeutic applications. Its well-characterized pharmacological profile and favorable safety profile make it an attractive candidate for further research and development. However, further studies are needed to fully understand its mechanism of action and to optimize its pharmacokinetic and pharmacodynamic properties for use in clinical settings.
Synthesis Methods
4-(2-Cyclohexylacetyl)piperazin-2-one can be synthesized through a multistep process involving the reaction of 2-chloroacetyl chloride with cyclohexylamine to produce 2-cyclohexylacetyl chloride. This intermediate is then reacted with piperazine to yield 4-(2-Cyclohexylacetyl)piperazin-2-one. The synthesis method has been optimized to produce high yields and purity of the compound.
Scientific Research Applications
4-(2-Cyclohexylacetyl)piperazin-2-one has been shown to exhibit a range of potential therapeutic applications, including as an anti-inflammatory, analgesic, and anxiolytic agent. It has been studied extensively for its potential use in the treatment of neuropathic pain, anxiety disorders, and inflammation-related diseases such as rheumatoid arthritis.
properties
IUPAC Name |
4-(2-cyclohexylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c15-11-9-14(7-6-13-11)12(16)8-10-4-2-1-3-5-10/h10H,1-9H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYUSKFKYNNKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Cyclohexylacetyl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B7537448.png)
![2,3-dimethyl-N-[(2-methylpyrazol-3-yl)methyl]benzamide](/img/structure/B7537456.png)
![2-[3-(Fluorosulfonyl)phenyl]acetic acid](/img/structure/B7537462.png)
![6-cyclopropyl-N-(2,5-dichlorophenyl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7537463.png)



![N-[4-(5-ethylthiophen-2-yl)-1,3-thiazol-2-yl]oxane-4-carboxamide](/img/structure/B7537492.png)



![4-[2-(2,3-Dimethylphenoxy)acetyl]piperazin-2-one](/img/structure/B7537535.png)
![(3-Fluorophenyl)-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7537543.png)
![4-[4-(Propan-2-yl)benzoyl]piperazin-2-one](/img/structure/B7537547.png)